4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate
Overview
Description
4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate is a chemical compound with the molecular formula C14H12O3S2 and a molecular weight of 292.378 g/mol . This compound is known for its unique structure, which includes a furan ring and a dithiolan ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with 4-(1,3-dithiolan-2-yl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, potentially affecting enzyme activity and cellular processes. The furan ring may also contribute to the compound’s biological activity by interacting with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid 4-(3-naphthalen-2-yl-3-oxo-propenyl)-phenyl ester
- Furan-2-carboxylic acid (biphenyl-4-yl-phenyl-methylene)-hydrazide
- Furan-2-carboxylic acid naphthalen-2-yl ester
- Furan-2-carboxylic acid quinolin-8-yl ester
Uniqueness
4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate is unique due to the presence of both a furan ring and a dithiolan ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S2/c15-13(12-2-1-7-16-12)17-11-5-3-10(4-6-11)14-18-8-9-19-14/h1-7,14H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFNNIHOBKDTBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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